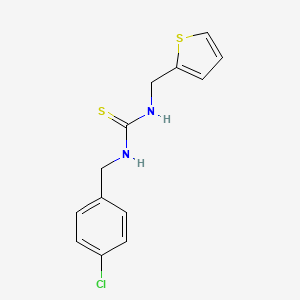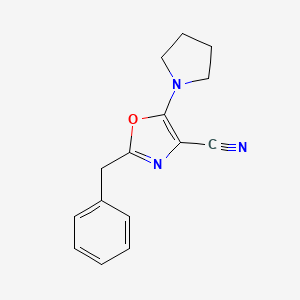![molecular formula C10H16N4O2S2 B5773589 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide, commonly known as ADTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADTA is a thiadiazole-based compound that has been synthesized through different methods. The compound has been studied extensively for its mechanism of action and biochemical and physiological effects.
科学的研究の応用
ADTA has been studied extensively for its potential applications in various fields. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. ADTA has also been studied for its potential use as an anticancer agent. The compound has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of ADTA is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. ADTA has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
ADTA has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation, pain, and fever in animal models. ADTA has also been found to induce apoptosis in cancer cells. The compound has been found to be well-tolerated in animal models, with no significant adverse effects reported.
実験室実験の利点と制限
ADTA has several advantages and limitations for lab experiments. The compound is easy to synthesize and can be obtained in high purity and yield. ADTA has also been found to be stable under different conditions. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. ADTA has also been found to have low bioavailability, which can limit its potential applications.
将来の方向性
There are several future directions for the study of ADTA. One potential direction is the development of ADTA as a therapeutic agent for inflammatory diseases, such as arthritis. Another potential direction is the development of ADTA as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of ADTA and its potential applications in various fields.
Conclusion
In conclusion, ADTA is a thiadiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized through different methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. ADTA has several advantages and limitations for lab experiments, and there are several future directions for the study of the compound. Overall, ADTA is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
合成法
ADTA can be synthesized through a one-pot reaction of 5-amino-1,3,4-thiadiazole-2-thiol and ethyl acetoacetate in the presence of acetic anhydride and triethylamine. This method yields ADTA in high purity and yield. Another method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate followed by reaction with diethylamine. This method also yields ADTA in high purity and yield.
特性
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S2/c1-4-14(5-2)8(16)6-17-10-13-12-9(18-10)11-7(3)15/h4-6H2,1-3H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXMVBCVEJTPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline](/img/structure/B5773527.png)
![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)
![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)

![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)


